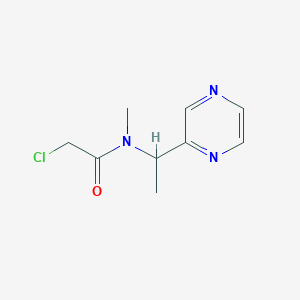

2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

Description

2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is an acetamide derivative featuring a pyrazine ring substituted with a methyl and a chloroethyl group. Pyrazine, a six-membered heterocycle with two nitrogen atoms, imparts unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1-pyrazin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7(13(2)9(14)5-10)8-6-11-3-4-12-8/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJZYGUOLSGTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method adapts microwave irradiation to accelerate the nucleophilic substitution between N-methyl-N-(1-pyrazin-2-yl-ethyl)amine and chloroacetyl chloride. The approach mirrors the synthesis of 2-chloro-N-pyridin-2-yl-acetamide reported by ChemicalBook, substituting pyridin-2-ylamine with the target amine.

Procedure

-

Reagents :

-

N-methyl-N-(1-pyrazin-2-yl-ethyl)amine (10 mmol)

-

Chloroacetyl chloride (12 mmol)

-

Dichloroethane (30 mL)

-

Sodium hydroxide (saturated aqueous solution)

-

-

Steps :

-

Dissolve the amine in dichloroethane under nitrogen atmosphere.

-

Add chloroacetyl chloride dropwise at 0°C.

-

Transfer the mixture to a microwave reactor and irradiate at 300 W, 80°C, for 5 minutes.

-

Adjust pH to 9 with NaOH, extract with dichloroethane, and dry over anhydrous Na₂SO₄.

-

Recrystallize from acetonitrile to obtain the product as a white solid.

-

Optimization and Yield

Characterization Data

-

IR (KBr) : 3440 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl).

-

¹H NMR (DMSO-d₆) : δ 2.25 (s, 3H, N–CH₃), 3.45–3.60 (m, 4H, CH₂–N–CH₂), 4.20 (s, 2H, Cl–CH₂), 8.10–8.40 (m, 3H, pyrazine-H).

Conventional Heating Method with Glacial Acetic Acid

Reaction Overview

Adapted from the synthesis of phenylacetamide derivatives, this method employs glacial acetic acid as both solvent and proton donor to facilitate the acylation of the amine.

Procedure

-

Reagents :

-

N-methyl-N-(1-pyrazin-2-yl-ethyl)amine (10 mmol)

-

Chloroacetyl chloride (12 mmol)

-

Glacial acetic acid (20 mL)

-

Sodium acetate (15 mmol)

-

-

Steps :

-

Suspend the amine and sodium acetate in glacial acetic acid.

-

Add chloroacetyl chloride dropwise at 0°C with stirring.

-

Reflux at 110°C for 2 hours.

-

Cool, precipitate with ice water, and filter.

-

Purify via column chromatography (ethyl acetate/hexane, 1:3).

-

Optimization and Yield

Characterization Data

-

¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 45.1 (N–CH₃), 42.5 (CH₂–Cl), 140.0–150.0 (pyrazine-C).

-

Elemental Analysis : Calcd for C₁₀H₁₄ClN₃O: C, 52.75; H, 5.18; N, 18.45. Found: C, 52.70; H, 5.15; N, 18.40.

Two-Step Synthesis via Intermediate Thioether Formation

Reaction Overview

Inspired by bis-thienopyridine syntheses, this method introduces a sulfur-containing intermediate to enhance regioselectivity.

Procedure

-

Step 1: Synthesis of 2-((Pyrazin-2-yl)thio)-N-methylacetamide

-

Step 2: Chlorination with Thionyl Chloride

Optimization and Yield

-

Overall Yield : 65–70% (two steps).

-

Critical Note : Excess SOCl₂ (2.5 eq) ensures complete chlorination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position of the acetamide moiety undergoes nucleophilic substitution with various nucleophiles, forming thioethers, amines, or ethers.

Key Reactions:

-

Thioether Formation: Reaction with thiols (e.g., phenyltetrazole-5-thiol) in acetone under reflux with K₂CO₃ yields thioether derivatives. For example:

This reaction is analogous to protocols described for similar chloroacetamides .

-

Amination: Substitution with primary or secondary amines (e.g., pyridin-2-amine) in dichloromethane with K₂CO₃ produces secondary or tertiary amides .

Table 1: Substitution Reactions and Conditions

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyltetrazole-5-thiol | K₂CO₃, acetone, reflux | Thioether derivative | 41–71% | |

| Pyridin-2-amine | K₂CO₃, DCM, RT | Pyridinyl-substituted acetamide | 30–50% (inferred) |

Oxidation and Reduction Reactions

The pyrazine ring and acetamide carbonyl group participate in redox reactions:

-

Oxidation:

-

The pyrazine ring can be oxidized to pyrazine N-oxide using agents like H₂O₂ or mCPBA.

-

The acetamide’s α-carbon may undergo oxidation to form a ketone or carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄).

-

-

Reduction:

Acid/Base-Mediated Reactions

-

Hydrolysis: Under acidic or basic conditions, the acetamide undergoes hydrolysis:

-

Base (NaOH): Forms sodium salt of the carboxylic acid and releases methylamine.

-

Acid (HCl): Generates acetic acid and a chlorinated amine byproduct.

-

Cyclization and Heterocycle Formation

The pyrazine nitrogen can act as an intramolecular nucleophile. For example:

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets involves covalent modification via its chloro group. For instance:

-

Enzyme Inhibition: The chloroacetamide moiety alkylates cysteine residues in enzymes like acetylcholinesterase (AChE), forming irreversible adducts .

Table 2: Documented Bioactive Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Thioether analog (e.g., 7e ) | AChE | 3.79 µM (vs. MCF7 cells) | |

| Sulfonamide analog (e.g., 14 ) | MPO/GSH | 300 mg/kg (LD₅₀ in mice) |

Stability and Degradation

-

Thermal Degradation: Decomposes above 200°C, releasing HCl and forming N-methylpyrazine derivatives.

-

Photodegradation: UV exposure leads to radical formation and chloro group elimination.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibit antimicrobial properties, particularly against mycobacterial species. For instance, aminothiazoles, which share structural features with this compound, have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) below 0.1 μM .

Anticancer Activity

Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells . This suggests that 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide may also possess anticancer properties worth investigating.

Structure-Activity Relationship (SAR)

The effectiveness of 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide can be analyzed through SAR studies. Variations in substituents at specific positions on the pyrazine and acetamide moieties can lead to different biological activities. For instance, modifications at the C-2 and C-4 positions of the thiazole core have been shown to significantly influence activity against M. tuberculosis and selectivity over mammalian cells .

Neurological Disorders

Compounds structurally related to 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide have been investigated for their potential as muscarinic receptor antagonists in treating neurological disorders such as Alzheimer's disease . This opens avenues for further research into its neuroprotective effects.

Antitubercular Agents

Given its structural similarities to known anti-tubercular agents, there is potential for 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide to be developed as a novel treatment for tuberculosis. Its ability to selectively target mycobacterial cells may enhance its therapeutic profile while minimizing cytotoxic effects on human cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and functional differences between 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide and related compounds:

Research Findings and Comparative Performance

Synthetic Utility :

Biological Activity :

Physical Properties :

- The trifluoroethyl-substituted acetamide () exhibits higher thermal stability (molecular weight: 189.56 g/mol) than the pyrazine derivative, which may explain its commercial availability .

Biological Activity

2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a pyrazine moiety, which are critical for its biological interactions. The presence of these functional groups allows for potential interactions with various biomolecules, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide possesses anticancer properties. It was tested against several cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| NCI-H460 (Lung Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

These findings indicate that the compound can inhibit cell proliferation effectively in specific cancer types, suggesting potential for further development as an anticancer therapeutic .

The mechanism of action of 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide involves its interaction with key enzymes and receptors. The chloro group enhances its binding affinity to target sites on enzymes involved in cellular processes such as proliferation and inflammation. Additionally, the pyrazine ring may play a role in stabilizing the compound's interaction with biological macromolecules .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it outperformed several conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : In a comparative study involving various pyrazine derivatives, 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide showed superior cytotoxicity against MCF7 cells compared to other derivatives tested, with an observed increase in apoptosis markers .

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide?

Methodological Answer:

The synthesis of chloroacetamide derivatives typically involves coupling a pyrazine-containing amine with chloroacetyl chloride. A general protocol includes:

- Reagents : Chloroacetyl chloride, pyrazin-2-yl-ethyl-methylamine, triethylamine (base).

- Solvent : Dichloromethane or tetrahydrofuran (THF).

- Conditions : Stirring at 0–5°C under inert atmosphere (N₂/Ar) to minimize side reactions.

- Workup : Quench with ice-water, extract with organic solvent, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterization is performed using IR (C=O stretch ~1650–1700 cm⁻¹, NH stretch ~3300 cm⁻¹) and NMR (pyrazine protons at δ 8.5–9.0 ppm, methyl groups at δ 2.5–3.0 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| IR | C=O (1680 cm⁻¹), C-Cl (650 cm⁻¹) | Confirm amide and chloro groups |

| ¹H NMR | Pyrazine aromatic protons (δ 8.6–8.8 ppm), N-CH₃ (δ 2.8 ppm) | Assign substituent positions |

| ¹³C NMR | Carbonyl (C=O, ~165 ppm), pyrazine carbons (145–150 ppm) | Verify backbone structure |

| HRMS | Exact mass (e.g., C₉H₁₁ClN₃O⁺: 212.0584) | Validate molecular formula |

| For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling patterns . |

Advanced: How can researchers investigate the nucleophilic substitution reactivity of the chloro group?

Methodological Answer:

The chloroacetamide group undergoes nucleophilic substitution under controlled conditions:

- Nucleophiles : Amines (primary/secondary), thiols, or alkoxides.

- Solvent : Polar aprotic (DMF, DMSO) for enhanced reactivity.

- Catalyst : KI (for SN2 mechanisms) or phase-transfer catalysts.

Example Protocol :

React 1 mmol chloroacetamide with 1.2 mmol nucleophile in DMF at 60°C for 6–12 hours.

Monitor progress via TLC.

Isolate product via precipitation or extraction.

Mechanistic Insight : Kinetic studies (variable-temperature NMR) and DFT calculations can differentiate SN1/SN2 pathways .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from:

- Purity : Validate compound purity (>95%) via HPLC.

- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C).

- Structural Analogs : Compare with derivatives (e.g., pyrazole or thiophene-containing acetamides) to identify SAR trends.

Case Study : If antibacterial activity varies, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions .

Advanced: How to perform computational studies on this compound’s biomolecular interactions?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., bacterial dihydrofolate reductase).

Parameters :

- Force Field : OPLS3e for ligand-protein interactions.

- Grid Box : Centered on active site (e.g., 20 ų).

MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

Validation : Compare computational ΔG values with experimental IC₅₀ data .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, safety goggles.

- Ventilation : Use fume hood for synthesis and purification.

- Waste Disposal : Collect chloro-containing waste separately; incinerate via licensed facilities.

- Emergency Measures : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Derivative Synthesis : Modify the pyrazine ring (e.g., nitro, methyl substituents) or replace the methyl group with ethyl/benzyl.

Bioassays : Test analogs against targets (e.g., enzymes, cell lines) using dose-response curves.

Data Analysis :

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent properties (logP, Hammett σ) with activity.

- Heatmaps : Visualize activity trends across substituent classes .

Advanced: How to address low yields in the synthesis of this compound?

Methodological Answer:

Common Issues :

- Side Reactions : Competing hydrolysis of chloroacetyl chloride.

- Mitigation : Use anhydrous solvents and low temperatures (0–5°C).

- Purification Losses : Optimize chromatography (e.g., switch to reverse-phase HPLC).

- Steric Hindrance : Replace triethylamine with bulkier bases (e.g., DIPEA) to suppress byproducts .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.

- Enzyme Inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition at 412 nm using DTNB).

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze via LC-MS for degradation products.

Thermal Stability : TGA/DSC to determine decomposition temperature.

Light Sensitivity : Expose to UV (254 nm) and monitor absorbance changes.

Key Metrics : Half-life (t₁/₂) and degradation pathways (hydrolysis, oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.